molecular formula C19H20BrFN2O5S B2544850 (5-Bromofuran-2-yl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 946344-73-6

(5-Bromofuran-2-yl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2544850
CAS No.: 946344-73-6
M. Wt: 487.34
InChI Key: GVSWHSXZDTXGJW-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a useful research compound. Its molecular formula is C19H20BrFN2O5S and its molecular weight is 487.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to the specified chemical have been synthesized and evaluated for their biological activities. For instance, derivatives of benzofuran and bromophenol have been synthesized and tested for their in vitro cytotoxicity against human cancer cell lines, showing promising results against Hep-G2 cells with IC50 values ranging from 1.39 to 8.03 µM (Nguyễn et al., 2020). Such studies underscore the potential of these compounds in cancer research, particularly in identifying new therapeutic agents.

Antioxidant Properties

Research on derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone has demonstrated effective antioxidant properties, suggesting that structurally similar compounds, including the specified chemical, could exhibit potent antioxidant activities. These compounds were synthesized through reactions such as bromination and demethylation, showing significant radical scavenging activities compared to standard antioxidants (Çetinkaya et al., 2012). This indicates their potential use as natural antioxidants in various applications, including food preservation and the development of antioxidant-rich health supplements.

Material Science Applications

In the realm of material science, the synthesis of novel sulfonated poly(ether ether ketone) containing pendant carboxyl groups (C-SPEEK) demonstrated potential applications in direct methanol fuel cell technologies. These compounds, synthesized through a diazotization reaction followed by copolymerization, showed promising ion-exchange capacities, water uptake, proton conductivity, and methanol permeability (Li et al., 2009). This research highlights the versatility of such chemical structures in developing new materials for energy applications.

Carbonic Anhydrase Inhibitors

Novel bromophenol derivatives, including structurally related compounds, have been synthesized and evaluated as carbonic anhydrase inhibitors, showing strong inhibitory activity against human isoforms hCA I and hCA II. These compounds exhibit competitive inhibition and present potential as drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis (Akbaba et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s worth noting that similar compounds have been used as receptor tyrosine kinase inhibitors .

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrFN2O5S/c1-13-12-14(2-3-15(13)21)29(25,26)23-10-11-27-19(23)6-8-22(9-7-19)18(24)16-4-5-17(20)28-16/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSWHSXZDTXGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(O4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.